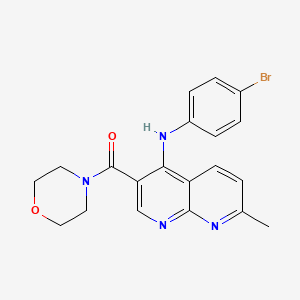

N-(4-bromophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Description

Properties

IUPAC Name |

[4-(4-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN4O2/c1-13-2-7-16-18(24-15-5-3-14(21)4-6-15)17(12-22-19(16)23-13)20(26)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXVCYMOHVAANM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Br)C(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes and proteins involved in various cellular processes.

Mode of Action

It’s worth noting that similar compounds often interact with their targets by forming bonds and causing conformational changes.

Biological Activity

N-(4-bromophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthyridine core substituted with a bromophenyl group and a morpholine carbonyl moiety. This structural configuration suggests potential interactions with various biological targets.

- Antimicrobial Activity :

- Anticancer Properties :

- Enzyme Inhibition :

Table 1: Biological Activities of Related Compounds

Case Studies

- Antimicrobial Evaluation :

-

Anticancer Activity :

- In vitro studies on cancer cell lines demonstrated that derivatives with naphthyridine structures could significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest. Specific attention was given to the inhibition of NF-kB pathways, which are often upregulated in cancerous cells .

- Neuroprotective Effects :

Scientific Research Applications

Anticancer Activity

The compound's structure suggests it may exhibit anticancer properties, particularly as a derivative of naphthyridine, which has been recognized for its biological activities. Research indicates that naphthyridine derivatives can inhibit the growth of various cancer cell lines. For instance, studies have shown that derivatives with similar structural features possess cytotoxic effects against breast cancer cells (MCF-7) and leukemia cells (HL-60) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of glutathione levels and inhibition of specific enzymes like glutathione S-transferase π .

Antimicrobial Properties

In addition to its anticancer potential, naphthyridine derivatives have demonstrated antimicrobial activities. Compounds with similar functional groups have been evaluated for their efficacy against a range of pathogens. For example, some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents . The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuropharmacological Effects

The neuropharmacological profile of naphthyridine derivatives is also noteworthy. Compounds in this class have been investigated for their effects on the central nervous system (CNS). For instance, certain naphthyridine derivatives exhibit anticonvulsant activity and may serve as potential candidates for the treatment of epilepsy . The interaction with neurotransmitter systems, particularly those involving GABAergic and glutamatergic pathways, has been a focus in assessing their therapeutic potential for neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of N-(4-bromophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine. Modifications at various positions on the naphthyridine scaffold can significantly influence biological activity. For instance:

| Modification | Effect |

|---|---|

| Bromine substitution at the 4-position | Enhances anticancer activity by increasing lipophilicity |

| Morpholine carbonyl group | Contributes to improved solubility and bioavailability |

| Methyl group at position 7 | Potentially increases selectivity towards specific targets |

Case Studies

- Cytotoxicity Evaluation : A study evaluated several naphthyridine derivatives, including those structurally related to this compound against MCF-7 cells. The results indicated that modifications at the 3-position significantly enhanced cytotoxicity with IC50 values below 2 µg/mL .

- Antimicrobial Testing : Another investigation focused on the antibacterial properties of naphthyridine derivatives against Staphylococcus aureus and Escherichia coli. The study found that compounds with electron-withdrawing groups exhibited superior antibacterial activity compared to their electron-donating counterparts .

- Neuropharmacological Assessment : A recent study assessed the anticonvulsant properties of naphthyridine derivatives in animal models. The results indicated that certain derivatives significantly reduced seizure frequency and duration in induced seizure models .

Comparison with Similar Compounds

Substituent Effects on Naphthyridin-4-amine Derivatives

A series of 1,8-naphthyridin-4-amine analogs (Table 1) synthesized via microwave-assisted methods () highlights the impact of substituents on physical and chemical properties:

Table 1. Comparison of Naphthyridin-4-amine Derivatives

Key Observations :

Halogen-Substituted Analogues in Heterocyclic Systems

Halogen effects are further illustrated in quinoxaline and pyridazinone derivatives:

Key Observations :

- Halogen Position: The 4-bromophenyl group in quinoxaline derivative 9i confers a marginally higher melting point (~1°C) than 3-chlorophenyl analog 9h, likely due to increased molecular weight and van der Waals interactions .

- Biological Relevance: Bromophenyl-substituted pyridazinones () exhibit specific FPR2 agonist activity, suggesting that bromine’s electronegativity and steric profile are critical for receptor binding .

Role of Halogen Size in Bioactivity

This contrasts with , where bromophenyl is essential for FPR2 activation, indicating that substituent effects are target-dependent.

Structural and Crystallographic Insights

reveals that bromophenyl and chlorophenyl imidazole-4-imines adopt nearly identical triclinic crystal structures (space group P-1) with Z’=2. The bromo analog exhibits slightly larger unit cell parameters (e.g., a = 8.0720 Å vs. 7.9767 Å for chloro), attributed to bromine’s larger atomic radius. Both structures are stabilized by weak C–H⋯N and C–H⋯X (X = Cl/Br) interactions, underscoring halogen-dependent packing efficiency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-bromophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via a multi-step protocol involving:

- Amination : Reacting 3-nitro-1,8-naphthyridine derivatives with amines (e.g., 4-bromoaniline) under hydrogenation or catalytic conditions (Pd/C, H₂) to introduce the bromophenyl group .

- Morpholine incorporation : Using POCl₃ and DMF to activate carbonyl groups, followed by coupling with morpholine under controlled heating (e.g., 80–100°C) .

- Purification : Column chromatography (silica gel, CH₂Cl₂/CH₃OH) and crystallization (ethanol/water) to isolate the product .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- 1H/13C NMR : Assign peaks for the naphthyridine core (e.g., δ 7.04–8.37 ppm for aromatic protons), morpholine carbonyl (δ ~170 ppm), and bromophenyl substituents .

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 454.08) .

- IR : Confirm carbonyl stretching (~1650–1700 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

- Melting Point : Consistency with literature values (e.g., 280°C for analogous bromophenyl derivatives) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological interactions of this naphthyridine derivative?

- Methodology :

- Drug-likeness prediction : Use tools like SwissADME to evaluate Lipinski’s Rule of Five (e.g., logP < 5, molecular weight < 500 Da) .

- Molecular docking : Employ AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or enzymes). The morpholine group may enhance solubility and hydrogen bonding, while the bromophenyl moiety contributes to hydrophobic interactions .

- Validation : Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC₅₀ values from enzymatic assays .

Q. What strategies resolve contradictions in crystallographic data during structural analysis?

- Data refinement : Use SHELXL for small-molecule crystallography to iteratively refine atomic coordinates and thermal parameters. Discrepancies in electron density maps may indicate disordered morpholine or bromophenyl groups .

- Validation : Cross-check with spectroscopic data (NMR/IR) to confirm bond lengths and angles. For ambiguous cases, alternative space groups (e.g., P2₁/c vs. P-1) should be tested .

Q. How does the morpholine carbonyl group influence the compound’s physicochemical properties and reactivity?

- Solubility : The morpholine moiety increases water solubility via hydrogen bonding, critical for in vitro assays .

- Stability : The carbonyl group may undergo hydrolysis under acidic conditions (pH < 3), necessitating pH-controlled storage (e.g., 0–6°C) .

- Reactivity : The morpholine ring can participate in ring-opening reactions with strong nucleophiles (e.g., Grignard reagents), altering pharmacological activity .

Data Contradiction Analysis

Q. How should researchers address conflicting results in biological activity assays for this compound?

- Triangulation : Combine quantitative (e.g., IC₅₀) and qualitative (e.g., cellular uptake via fluorescence microscopy) data to validate efficacy .

- Error analysis : Calculate standard deviations for triplicate experiments and use ANOVA to identify outliers. Contradictions may arise from solvent polarity effects (e.g., DMSO vs. aqueous buffers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.